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Compound of Interest

Compound Name: Dmp-543

Cat. No.: B1670832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dmp-543 is a potent antagonist of voltage-gated potassium channels of the KCNQ (Kv7)

family. As a structural analog of linopirdine and XE991, Dmp-543 offers a valuable tool for

investigating the physiological roles of KCNQ channels and for the development of novel

therapeutics targeting these channels. KCNQ channels are critical regulators of neuronal

excitability, and their dysfunction is implicated in various neurological and psychiatric disorders.

These application notes provide detailed protocols for utilizing Dmp-543 in electrophysiological

studies to characterize its effects on KCNQ channels.

Quantitative Data
While specific IC50 values for Dmp-543 on individual KCNQ channel subtypes are not

extensively documented in publicly available literature, its potency as a KCNQ channel blocker

can be inferred from its effects on neurotransmitter release, which is regulated by KCNQ

channel activity. Dmp-543 is reported to be more potent than linopirdine both in vitro and in

vivo.[1] For comparative purposes, the IC50 values for the related compound XE991 are

provided below.

Table 1: Potency of Dmp-543 in Neurotransmitter Release Assays
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Neurotransmitter EC50 (µM) Cell/Tissue Type Reference

Acetylcholine 0.70 Rat brain slices [1]

Dopamine 0.25 Not specified

Glutamate 0.22 Not specified

Table 2: Comparative IC50 Values for the KCNQ Channel Blocker XE991

KCNQ Subtype IC50 (µM) Cell Type Reference

KCNQ2/3 0.6 - 0.98 Not specified

KCNQ1 0.75 Not specified

KCNQ1/KCNE1 11.1 Not specified

Native M-current 5.8
Murine portal vein

smooth muscle cells
[2]

Signaling Pathways
KCNQ channels are key effectors in cellular signaling pathways that modulate neuronal

excitability. A primary regulatory mechanism involves the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP2), a membrane phospholipid essential for KCNQ channel activity. Gq/11-

coupled receptors, such as muscarinic acetylcholine receptors, when activated, stimulate

phospholipase C (PLC), leading to the breakdown of PIP2 and subsequent closure of KCNQ

channels. This inhibition of the M-current, a slow potassium current mediated by KCNQ

channels, results in membrane depolarization and increased neuronal firing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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